N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
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Description
N-(3-chloro-4-fluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClFNO4S and its molecular weight is 435.89. The purity is usually 95%.
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Scientific Research Applications
Given the absence of direct hits, exploring related compounds or functional groups within this molecule might offer insights into potential research applications. For instance, furan carboxamide derivatives and chloro-fluorobenzyl-related compounds have been investigated for various biological activities and applications:
- Furan-carboxamide derivatives have shown promise as novel inhibitors of lethal H5N1 influenza A viruses, highlighting their potential in antiviral research and development (Yongshi et al., 2017).
- Fluorescent chemosensors based on phenoxazine and incorporating furan-2-carboxamide groups have been developed for the detection of Cd2+ and CN− ions, with applications in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-17-7-9-20(28-17)21(25)24-11-15-6-8-19(23)18(22)10-15/h2-10H,11-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGOAWKABAMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.